molecular formula C26H18N4O8S B11709865 4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}

4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}

Cat. No.: B11709865
M. Wt: 546.5 g/mol
InChI Key: DPPZNPXRQPQJNB-UHFFFAOYSA-N
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Description

4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} is a complex organic compound characterized by the presence of sulfonyl, nitrobenzylidene, and amino phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with 4,4’-sulfonylbis(2-aminophenol) under specific conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antidiabetic properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitro and sulfonyl groups can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonylbis(2-methylphenol)
  • 4,4’-Sulfonylbis(2-chlorobenzylidene)amino]phenol
  • 4,4’-Sulfonylbis(2-dimethylaminobenzylidene)amino]phenol

Uniqueness

4,4’-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol} is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18N4O8S

Molecular Weight

546.5 g/mol

IUPAC Name

4-[4-hydroxy-3-[(4-nitrophenyl)methylideneamino]phenyl]sulfonyl-2-[(4-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C26H18N4O8S/c31-25-11-9-21(13-23(25)27-15-17-1-5-19(6-2-17)29(33)34)39(37,38)22-10-12-26(32)24(14-22)28-16-18-3-7-20(8-4-18)30(35)36/h1-16,31-32H

InChI Key

DPPZNPXRQPQJNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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